molecular formula C26H23ClN2O3 B300014 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-methylphenyl)acetamide

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-methylphenyl)acetamide

Cat. No. B300014
M. Wt: 446.9 g/mol
InChI Key: DFIQQHPBVDNEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-methylphenyl)acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in medicine. This compound is also known as C16H16ClN1O3 and is commonly referred to as a CB2 receptor agonist.

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-methylphenyl)acetamide involves its binding to CB2 receptors. CB2 receptors are primarily found in immune cells and are involved in the regulation of the immune system. Activation of CB2 receptors by 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-methylphenyl)acetamide results in the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-methylphenyl)acetamide are primarily related to its effects on the immune system. Activation of CB2 receptors by this compound results in the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. This leads to a reduction in inflammation and the potential for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-methylphenyl)acetamide in lab experiments include its specificity for CB2 receptors and its potential applications in the treatment of inflammatory diseases. However, limitations include the potential for off-target effects and the need for further research to fully understand its mechanism of action.

Future Directions

For the study of 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-methylphenyl)acetamide include further research into its potential applications in the treatment of inflammatory diseases. This could include studies on its efficacy and safety in animal models and clinical trials. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects.

Synthesis Methods

The synthesis of 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-methylphenyl)acetamide involves several steps. The first step is the synthesis of 4-chlorobenzoyl chloride, which is then reacted with 2-methyl-1H-indole-3-carboxylic acid to produce 1-(4-chlorobenzoyl)-2-methyl-1H-indole-3-carboxylic acid. This compound is then reacted with 4-methylphenylamine to produce 2-[1-(4-chlorobenzoyl)-2-methyl-1H-indol-3-yl]-N-(4-methylphenyl)acetamide. Finally, this compound is reacted with methoxyacetyl chloride to produce 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-methylphenyl)acetamide.

Scientific Research Applications

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-methylphenyl)acetamide has been studied for its potential applications in medicine. Specifically, it has been found to have potential as a treatment for inflammatory diseases such as arthritis and multiple sclerosis. This is due to its ability to activate CB2 receptors, which are involved in the regulation of the immune system.

properties

Product Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-methylphenyl)acetamide

Molecular Formula

C26H23ClN2O3

Molecular Weight

446.9 g/mol

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C26H23ClN2O3/c1-16-4-10-20(11-5-16)28-25(30)15-22-17(2)29(24-13-12-21(32-3)14-23(22)24)26(31)18-6-8-19(27)9-7-18/h4-14H,15H2,1-3H3,(H,28,30)

InChI Key

DFIQQHPBVDNEIJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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